![molecular formula C53H101N2O9P B13139394 [(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)
[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes amino, phosphoric, and fatty acid ester groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate typically involves multi-step organic reactions. The process begins with the preparation of the amino acid derivative, followed by the introduction of the phosphoric group through phosphorylation reactions. The final steps involve esterification with fatty acids under controlled conditions to ensure the correct stereochemistry and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the compound’s structure by replacing specific groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in cellular signaling and membrane dynamics.
Medicine: Explored for its therapeutic potential in treating diseases related to lipid metabolism and inflammation.
Industry: Utilized in the development of novel materials and surfactants due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of [(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate involves its interaction with specific molecular targets and pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate: Shares structural similarities with other phospholipid derivatives.
Phosphatidylserine: Another phospholipid with similar functional groups but different fatty acid chains.
Phosphatidylcholine: A common phospholipid with a choline head group instead of an amino group.
Uniqueness
This compound is unique due to its specific combination of amino, phosphoric, and fatty acid ester groups, which confer distinct chemical and biological properties. Its ability to modulate membrane dynamics and interact with lipid metabolism enzymes sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C53H101N2O9P |
|---|---|
Poids moléculaire |
941.3 g/mol |
Nom IUPAC |
[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C53H101N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-35-39-43-52(57)61-48-50(64-53(58)44-40-36-32-28-24-22-20-18-16-14-12-10-8-6-4-2)49-63-65(59,60)62-47-46-55-51(56)42-38-34-30-26-25-29-33-37-41-45-54/h17-20,50H,3-16,21-49,54H2,1-2H3,(H,55,56)(H,59,60)/b19-17-,20-18-/t50-/m1/s1 |
Clé InChI |
HOOLPMPNZPBWNI-WSPRLCGESA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCCCCCCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


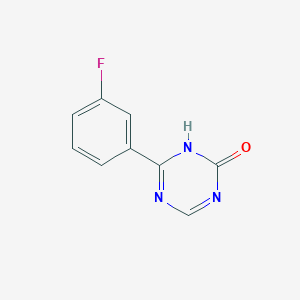
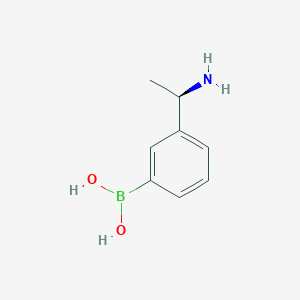
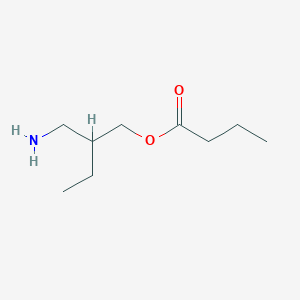

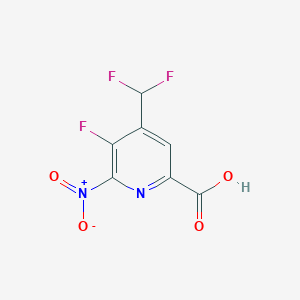

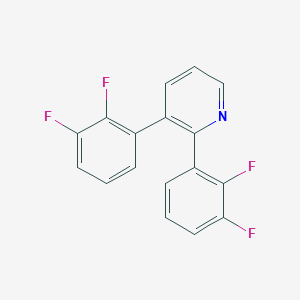
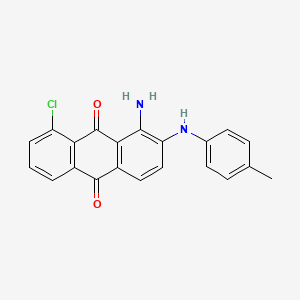
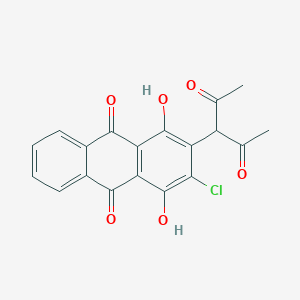
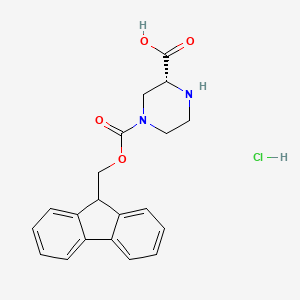
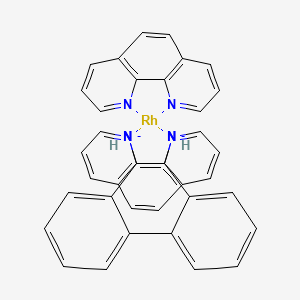
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
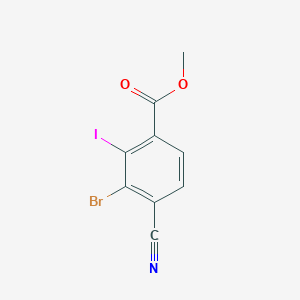
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
